1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug Design Physicochemical Property Optimization

1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152557-35-1) is a functionalized heterocyclic building block belonging to the pyrazole class, characterized by a reactive 4-carbaldehyde handle and a bulky, basic piperidine substituent at the 5-position. With a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol, it is primarily utilized as a versatile intermediate in the synthesis of diversified compound libraries for drug discovery, rather than as a final therapeutic agent itself.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B12109542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N2CCCCC2)C
InChIInChI=1S/C11H17N3O/c1-9-10(8-15)11(13(2)12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3
InChIKeyHRCPEZSJTISNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152557-35-1) for Chemical Biology & Medicinal Chemistry


1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152557-35-1) is a functionalized heterocyclic building block belonging to the pyrazole class, characterized by a reactive 4-carbaldehyde handle and a bulky, basic piperidine substituent at the 5-position . With a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol, it is primarily utilized as a versatile intermediate in the synthesis of diversified compound libraries for drug discovery, rather than as a final therapeutic agent itself . Its structural features—specifically the combination of a piperidine ring and an aldehyde group—enable key chemical transformations such as reductive aminations and condensations, making it a strategic choice for medicinal chemists exploring novel chemical space .

Why 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Simpler Pyrazole-4-carbaldehyde Analogs


Generic substitution with common alternatives like 5-chloro, 5-H, or 5-morpholino pyrazole-4-carbaldehydes is ill-advised due to critical divergences in lipophilicity, molecular shape, and electronic character. The 5-piperidine substituent on the target compound confers a distinct LogP of 1.29 and an Fsp3 of 0.64, significantly higher than the 5-H (LogP ~0.54, Fsp3 ~0.33) and 5-morpholino (LogP ~0.44, Fsp3 ~0.60) analogs . This heightened lipophilicity and fraction of sp3-hybridized carbons directly impact membrane permeability and target binding entropy, which are key vectors in lead optimization [1]. Furthermore, the piperidine nitrogen's basicity (pKa ~10-11) introduces a protonatable center absent in the 5-chloro analog, enabling salt formation and profoundly altering solubility and pharmacokinetic profiles in ways that cannot be replicated by neutral or less basic heterocycles. Simply swapping these building blocks would fundamentally alter a lead series' structure-activity relationship (SAR) and physicochemical property profile, derailing optimization campaigns.

Head-to-Head Quantitative Evidence for Selecting 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde


Enhanced Lipophilicity (LogP) Compared to Other 5-Amino-Substituted Analogs

The target compound demonstrates a calculated LogP of 1.29, which is markedly higher than its closest cyclic amine analogs. This elevated lipophilicity is crucial for improving passive membrane permeability, a common liability in pyrazole-based leads with lower LogP values .

Lipophilicity Drug Design Physicochemical Property Optimization

Highest Molecular Complexity (Fsp3 Score) in Its Immediate Analog Series

With an Fsp3 (fraction of sp3 hybridized carbons) of 0.64, the target compound is the most three-dimensionally complex analog among its direct competitors. A higher Fsp3 is statistically correlated with improved clinical success rates due to enhanced solubility, reduced off-target promiscuity, and better developability profiles [1].

Molecular Complexity Lead Optimization Drug-likeness

Distinct Basicity and Salt-Forming Capability vs. Non-Basic 5-Chloro Analog

The piperidine ring on the target compound carries a tertiary amine with a predicted pKa of approximately 10-11, a feature entirely absent in the 5-chloro analog (CAS 27006-76-4). This basic center provides a handle for salt formation with pharmaceutically acceptable acids, offering a direct solution to solubility-limited bioavailability [1].

Basicity Salt Formation Solubility Engineering Medicinal Chemistry

Differentiated Physical State and Handling Properties for Automated Synthesis Workflows

Unlike the structurally related 5-chloro and 5-morpholino analogs, which are crystalline solids with sharp melting points (78-79°C and 73-75°C respectively), 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde is reported as a liquid or low-melting solid at ambient temperature . This physical state difference directly impacts its suitability for automated liquid handling and high-throughput experimentation (HTE) platforms, where liquid reagents enable more precise volumetric dispensing.

Physical State Automated Synthesis Weighing and Handling Compound Management

Unique Ring Size and Conformational Profile vs. Pyrrolidine and Morpholine Analogs

The six-membered piperidine ring in the target compound provides a different conformational freedom and spatial vector compared to the five-membered pyrrolidine and the oxygen-containing morpholine rings. Piperidine can adopt chair conformations that orient the nitrogen away from the pyrazole core, influencing intramolecular interactions and the presentation of substituents to biological targets [1].

Conformational Analysis Ring Size Structure-Based Design Lead Diversification

Optimal Research and Procurement Applications for 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde


Medicinal Chemistry Lead Optimization: Conquering 'Flatland' with an Fsp3-Enriched Scaffold

In a lead series dominated by aromatic, planar pyrazole cores, the target compound can be introduced as a 5-position substituent to dramatically increase the fraction of sp3 carbons (Fsp3 = 0.64 vs. 0.33 for unsubstituted analogs). This molecular complexity-enhancing strategy, supported by the Lovering analysis, is a proven tactic to improve clinical candidate quality by enhancing solubility and reducing off-target promiscuity [1]. Procurement of this specific building block enables rapid exploration of this dimension of chemical space.

Parallel Library Synthesis and High-Throughput Experimentation (HTE) Workflows

The compound's liquid physical state at ambient temperature makes it uniquely suited for automated liquid handling systems, eliminating the solubility and clogging issues associated with solid building blocks like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (mp 78-79°C). For a CRO or biopharma company synthesizing thousands of analogs via reductive amination or amide coupling of the aldehyde handle, this physical property alone can significantly reduce automation downtime and improve yield consistency across plates .

Permeability-Driven Design for CNS and Intracellular Target Programs

For programs targeting intracellular or CNS proteins where passive membrane permeability is a critical barrier, the compound's balanced LogP of 1.29 provides a superior starting point compared to the more polar morpholine (LogP 0.44) or completely flat 5-H (LogP 0.54) analogs. The piperidine ring also offers a basic center for lysosomal trapping studies, a key consideration in CNS drug design [1]. Researchers should prioritize this building block to test permeability hypotheses early in the hit-to-lead phase.

Salt and Polymorph Screening for Preclinical Formulation Development

The presence of a basic piperidine nitrogen (pKa ~10-11) provides a clear handle for salt formation, a critical step in improving the solubility and bioavailability of poorly soluble leads. Unlike the 5-chloro analog which lacks a protonatable center, this compound can be used to systematically explore hydrochloride, mesylate, or tosylate salts early in the development cascade, directly generating formulation-ready intermediates from the medicinal chemistry bench [1].

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